molecular formula C19H23NO6S B11399507 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11399507
M. Wt: 393.5 g/mol
InChI Key: MQIBRCURAFQELO-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHOXYPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a methoxyphenoxy group, and a furan ring, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHOXYPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials may include thiolane derivatives, methoxyphenol, and furan derivatives. Common synthetic routes may involve:

    Formation of the thiolane ring: This can be achieved through cyclization reactions under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions.

    Incorporation of the furan ring: This can be done through coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHOXYPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify functional groups, such as reducing ketones to alcohols.

    Substitution: The methoxyphenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of ketones may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHOXYPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-HYDROXYPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-CHLOROPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHOXYPHENOXY)-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE lies in its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO6S/c1-14-7-8-16(26-14)11-20(15-9-10-27(22,23)13-15)19(21)12-25-18-6-4-3-5-17(18)24-2/h3-8,15H,9-13H2,1-2H3

InChI Key

MQIBRCURAFQELO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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